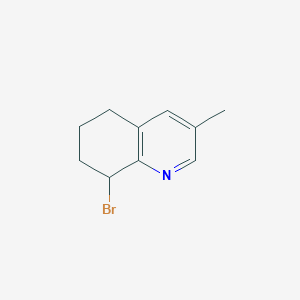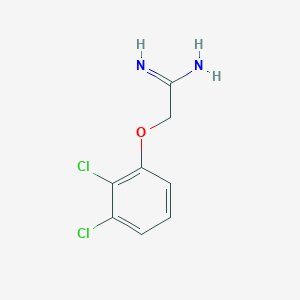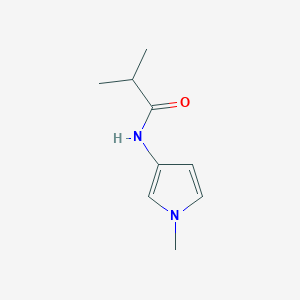
2-Methoxy-tetrahydro-furan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-tetrahydro-furan-3-ol is an organic compound with the molecular formula C5H10O2. It is a derivative of tetrahydrofuran, a common solvent in organic chemistry. This compound is characterized by the presence of a methoxy group (-OCH3) and a hydroxyl group (-OH) attached to the tetrahydrofuran ring. It is a colorless liquid with a pleasant odor and is soluble in water and many organic solvents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methoxy-tetrahydro-furan-3-ol can be synthesized through several methods. One common method involves the catalytic hydrogenation of furfural, a compound derived from agricultural waste products such as corncobs and bagasse. The reaction proceeds as follows:
OC4H3CHO+4H2→OC4H7CH3+H2O
In this reaction, furfural is hydrogenated in the presence of a catalyst, typically palladium or nickel, under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound often involves the use of renewable biomass sources. The raw materials, rich in cellulose, hemicelluloses, and lignin, are subjected to acid-catalyzed digestion to produce furfural, which is then hydrogenated to yield the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-tetrahydro-furan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed.
Major Products Formed
Oxidation: Formation of 2-methoxytetrahydrofuran-3-one.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of various substituted tetrahydrofuran compounds.
Applications De Recherche Scientifique
2-Methoxy-tetrahydro-furan-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of fine chemicals, agrochemicals, and polymers
Mécanisme D'action
The mechanism of action of 2-Methoxy-tetrahydro-furan-3-ol involves its interaction with various molecular targets and pathways. The compound can act as a Lewis base, forming complexes with metal ions and facilitating catalytic reactions. It can also participate in hydrogen bonding and other non-covalent interactions, influencing the reactivity and stability of other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyltetrahydrofuran: A similar compound with a methyl group instead of a methoxy group.
Tetrahydrofuran: The parent compound without any substituents.
Uniqueness
2-Methoxy-tetrahydro-furan-3-ol is unique due to the presence of both methoxy and hydroxyl groups, which impart distinct chemical reactivity and solubility properties. This makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C5H10O3 |
|---|---|
Poids moléculaire |
118.13 g/mol |
Nom IUPAC |
2-methoxyoxolan-3-ol |
InChI |
InChI=1S/C5H10O3/c1-7-5-4(6)2-3-8-5/h4-6H,2-3H2,1H3 |
Clé InChI |
DDIDZOMSYGWECH-UHFFFAOYSA-N |
SMILES canonique |
COC1C(CCO1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(Cyclopropylmethyl)[1-(pyridin-4-YL)ethyl]amine](/img/structure/B8600984.png)


![Pyrazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B8600995.png)


![(1-[6-[5-(7-Bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-aza-spiro[2.4]heptane-5-carbonyl)-2-methyl-propyl)-carbamic acid methyl ester](/img/structure/B8601024.png)
![4-[(Dimethylsulfamoyl)amino]-N-phenylbenzamide](/img/structure/B8601025.png)

